molecular formula C4H3N3S B6262237 2-(1,2,3-thiadiazol-5-yl)acetonitrile CAS No. 1489425-75-3

2-(1,2,3-thiadiazol-5-yl)acetonitrile

Cat. No.: B6262237
CAS No.: 1489425-75-3
M. Wt: 125.15 g/mol
InChI Key: DHYBEPNWUWGMFK-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-5-yl)acetonitrile (CAS: 1489425-75-3) is a chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a 1,2,3-thiadiazole heterocycle, a five-membered aromatic ring containing sulfur and two nitrogen atoms, which is known for its electron-deficient properties and interesting reactivity . The acetonitrile group attached to the ring provides a versatile handle for further chemical transformations, making this reagent a valuable synthon for constructing more complex molecules . Researchers value 1,2,3-thiadiazole derivatives for their broad applications, which include use as insecticide synergists, herbicides, and in the development of compounds with sedative, antibacterial, and antiviral properties . The unique structure of the 1,2,3-thiadiazole ring makes it a key scaffold in medicinal chemistry, particularly in the search for new enzyme inhibitors and other bioactive molecules . As such, this compound serves as a critical intermediate for chemists working in drug discovery and development. Specifications: • Molecular Formula: C 4 H 3 N 3 S • Molecular Weight: 125.15 g/mol • CAS Number: 1489425-75-3 • Purity: ≥95% • Storage: Store at 2-8°C This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1489425-75-3

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

2-(thiadiazol-5-yl)acetonitrile

InChI

InChI=1S/C4H3N3S/c5-2-1-4-3-6-7-8-4/h3H,1H2

InChI Key

DHYBEPNWUWGMFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)CC#N

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Studies of 2 1,2,3 Thiadiazol 5 Yl Acetonitrile

Transformations Involving the Acetonitrile (B52724) Functional Group

The acetonitrile group in 2-(1,2,3-thiadiazol-5-yl)acetonitrile features a reactive nitrile (C≡N) triple bond and an acidic α-carbon, making it a versatile site for chemical modifications.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a well-established transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid and ammonia (B1221849) or an ammonium (B1175870) salt. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgacs.org

Under acidic conditions, this compound, when heated with a dilute acid like hydrochloric acid, would be expected to hydrolyze to form 2-(1,2,3-thiadiazol-5-yl)acetic acid and an ammonium salt. libretexts.org The intermediate in this process is 2-(1,2,3-thiadiazol-5-yl)acetamide.

Acid-Catalyzed Hydrolysis Pathway
ReactantConditionsIntermediateFinal Product
This compoundH₃O⁺, Δ2-(1,2,3-Thiadiazol-5-yl)acetamide2-(1,2,3-Thiadiazol-5-yl)acetic acid + NH₄⁺

Under alkaline conditions, heating the nitrile with an aqueous base such as sodium hydroxide (B78521) solution yields the salt of the carboxylic acid (e.g., sodium 2-(1,2,3-thiadiazol-5-yl)acetate) and ammonia gas. libretexts.org Subsequent acidification of the reaction mixture would produce the free carboxylic acid. libretexts.org

The partial hydrolysis of nitriles to form amides can be achieved under controlled conditions, for instance, using gentle reagents or specific catalysts. masterorganicchemistry.com For example, alkaline hydrolysis of (pyridyl-2)acetonitrile derivatives with potassium hydroxide in ethanol (B145695) has been shown to yield the corresponding amides. nih.gov Similar controlled conditions could likely be applied to selectively synthesize 2-(1,2,3-thiadiazol-5-yl)acetamide. masterorganicchemistry.comnih.gov

Reactions with Nucleophiles and Electrophiles

The methylene (B1212753) (CH₂) group of this compound is positioned between two electron-withdrawing groups (the thiadiazole ring and the nitrile), rendering the α-protons acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile and can react with various electrophiles.

Studies on related azolylacetonitriles have demonstrated their reactivity towards electrophilic reagents. tandfonline.com For instance, the reaction of similar heterocyclic acetonitriles with aldehydes and ketones under basic conditions leads to condensation products. tandfonline.com It is plausible that this compound would react similarly with electrophiles like benzaldehyde (B42025) in the presence of a base to yield a β-hydroxynitrile, which could subsequently dehydrate to form an α,β-unsaturated nitrile.

The nitrile group itself can act as an electrophile. The addition of organometallic reagents, such as Grignard reagents, to the nitrile triple bond is a classic method for ketone synthesis after hydrolysis of the intermediate imine. For example, the reaction of acetonitrile with ethylmagnesium iodide, followed by hydrolysis, yields butan-2-one. rsc.org

Representative Reactions of the Acetonitrile Moiety
Reaction TypeElectrophile/NucleophileReagentsExpected Product
α-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., NaH)2-(1,2,3-Thiadiazol-5-yl)propanenitrile
Aldol-type CondensationAldehyde (e.g., PhCHO)Base (e.g., NaOEt)3-Hydroxy-3-phenyl-2-(1,2,3-thiadiazol-5-yl)propanenitrile
Grignard ReactionGrignard Reagent (e.g., CH₃MgBr)1. CH₃MgBr, 2. H₃O⁺1-(1,2,3-Thiadiazol-5-yl)propan-2-one

Reactions at the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (if observed)

Electron-deficient heterocyclic systems like 1,2,3-thiadiazole are generally deactivated towards electrophilic aromatic substitution (EAS). The nitrogen atoms in the ring exert a strong electron-withdrawing inductive effect, which reduces the electron density of the ring carbons, making them poor nucleophiles for attacking incoming electrophiles. nih.govisres.org Consequently, classical EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation are not typically observed on the 1,2,3-thiadiazole ring itself under standard conditions. No documented examples of direct electrophilic substitution on the C-4 position of a 5-substituted-1,2,3-thiadiazole were found.

Nucleophilic Attack and Ring-Opening Reactions

A characteristic reaction of 1,2,3-thiadiazoles is their susceptibility to nucleophilic attack, often leading to ring-opening. Treatment of 1,2,3-thiadiazoles that are unsubstituted at the C-5 position with a strong base (e.g., organolithium reagents, sodium amide, or potassium t-butoxide) results in the cleavage of the heterocyclic ring. researchgate.net The reaction proceeds via initial deprotonation at C-5, followed by ring fragmentation with the extrusion of molecular nitrogen to generate a highly reactive alkynylthiolate anion intermediate. researchgate.netresearchgate.net This intermediate can then be trapped by various electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers. researchgate.net

While the target compound is substituted at C-5, related derivatives demonstrate this ring instability. For instance, studies on derivatives of 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid have shown that the thiadiazole ring can be opened under the action of bases. journal-vniispk.ru A plausible mechanism for the ring-opening of a 5-substituted-1,2,3-thiadiazole by a nucleophile would involve an initial attack at a ring sulfur atom, initiating a cascade of bond cleavages. Research on the transformation of β-1,2,3-thiadiazol-5-yl enamines has proposed a mechanism involving a novel ring rearrangement into pyridazine-4-thiolates, highlighting the propensity of the 5-substituted 1,2,3-thiadiazole ring to undergo cleavage and rearrangement. researchgate.net

Base-Induced Ring Opening of 1,2,3-Thiadiazoles (General Scheme)
SubstrateReagentsKey IntermediateProduct Type
4-Substituted-1,2,3-thiadiazole1. Strong Base (e.g., n-BuLi)Alkynylthiolate AnionAlkynyl Thioether
2. Electrophile (e.g., R-X)

Cycloaddition Chemistry Involving the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring can participate in cycloaddition reactions, typically following a thermal or photochemical trigger that induces ring fragmentation into more reactive species. A notable transformation is the thermal extrusion of dinitrogen (N₂) from 1,2,3-thiadiazoles to generate an unstable thioketene (B13734457) intermediate. This thioketene can then be trapped in situ by a suitable dipolarophile or dienophile.

A recent study demonstrated a [3+2] cycloaddition of 1,2,3-thiadiazoles with isonitriles to synthesize substituted thiazoles. rsc.org In this reaction, the 1,2,3-thiadiazole first undergoes base-promoted decomposition to form a thioketene. This thioketene then reacts with the isonitrile in a cycloaddition manner. Mechanistic studies suggest that the reaction proceeds via sulfur nucleophilic cyclization, which is favored over a competitive carbon nucleophilic pathway, to yield the final thiazole (B1198619) product. rsc.org

This transformation represents a powerful method for converting the 1,2,3-thiadiazole ring into a different five-membered heterocycle.

[3+2] Cycloaddition of a 1,2,3-Thiadiazole Derivative
Reactant 1Reactant 2ConditionsIntermediateProduct
4-Aryl-1,2,3-thiadiazoleIsocyanide (R-NC)Base (e.g., t-BuOK), HeatArylthioketene2-Amino-4-aryl-5-substituted-thiazole

Novel Rearrangements and Domino Processes

Recent research has unveiled that derivatives of this compound can undergo intriguing and synthetically valuable rearrangements and domino reactions. A notable example is the transformation of β-(1,2,3-thiadiazol-5-yl)enamines, which can be conceptually derived from this compound, into more complex heterocyclic systems.

One such significant transformation involves the reaction of β-(1,2,3-thiadiazol-5-yl)enamines with acetyl chloride. Depending on the reaction conditions, this can lead to the formation of either dienamines or, more remarkably, novel thieno[2,3-d]pyridazines. researchgate.net The selective synthesis of the thieno[2,3-d]pyridazine (B3120762) scaffold represents a significant domino process, where a cascade of bond-forming and bond-breaking events occurs in a single synthetic operation.

The proposed pathway for this transformation is a testament to the complex reactivity of the 1,2,3-thiadiazole ring. It is believed to initiate with the acylation of the enamine, followed by a novel ring rearrangement of the resulting 5-vinyl-1,2,3-thiadiazole intermediate. This rearrangement proceeds through the formation of a pyridazine-4-thiolate, which then undergoes an intramolecular cyclization to construct the final thieno[2,3-d]pyridazine ring system. researchgate.net This process highlights a sophisticated interplay of ring-opening, rearrangement, and ring-closure events.

Below is a table summarizing a key rearrangement process:

Starting MaterialReagentKey IntermediateFinal Product
β-(1,2,3-thiadiazol-5-yl)enamineAcetyl Chloride5-vinyl-1,2,3-thiadiazoleThieno[2,3-d]pyridazine

This domino reaction is of considerable interest as it provides a pathway to novel and complex heterocyclic structures from relatively simple precursors, showcasing the synthetic potential of this compound derivatives.

Reaction Mechanisms and Intermediates (e.g., Carbanion Formation)

The reactivity of this compound is fundamentally influenced by the acidic nature of the methylene (CH₂) protons situated between the electron-withdrawing 1,2,3-thiadiazole ring and the nitrile group. This positioning facilitates the deprotonation of the methylene group by a base, leading to the formation of a resonance-stabilized carbanion. This carbanion is a key reactive intermediate that underpins many of the reactions of this compound.

The stability of this carbanion is enhanced by the delocalization of the negative charge onto both the adjacent nitrile group and the thiadiazole ring. This delocalization makes the carbanion a soft nucleophile, capable of reacting with a variety of electrophiles.

A significant mechanistic pathway involving the 1,2,3-thiadiazole ring is its propensity to undergo ring cleavage under basic conditions. mdpi.com This ring-opening can be a crucial step in more complex transformations. For instance, in the presence of a strong base, the thiadiazole ring can be cleaved to generate highly reactive intermediates, which can then be trapped intramolecularly or intermolecularly to form new ring systems.

The formation of the carbanion is the initial and critical step in many synthetic applications of this compound. This intermediate can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

The following table outlines the key mechanistic aspects and intermediates:

Mechanistic FeatureDescriptionKey IntermediateSubsequent Reactions
Carbanion FormationDeprotonation of the active methylene group by a base.Resonance-stabilized carbanionAlkylation, acylation, condensation
Base-Induced Ring CleavageThe 1,2,3-thiadiazole ring opens under basic conditions.Open-chain reactive speciesIntramolecular or intermolecular cyclizations

Understanding these fundamental mechanistic principles, particularly the formation and reactivity of the carbanion intermediate, is crucial for the strategic design of synthetic routes utilizing this compound as a versatile building block in organic synthesis.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted 2-(1,2,3-Thiadiazol-5-yl)acetonitrile Derivatives

The synthesis of substituted derivatives of this compound can be achieved by introducing substituents onto the thiadiazole ring, typically at the C4 position, or by modifying the acetonitrile (B52724) side chain.

A primary method for constructing the substituted 1,2,3-thiadiazole (B1210528) ring is the Hurd-Mori reaction. researchgate.netmdpi.com This reaction involves the cyclization of hydrazones with thionyl chloride (SOCl₂). mdpi.com By starting with appropriately substituted ketones, a variety of groups can be introduced at the C4 position of the thiadiazole ring. For instance, the reaction of pyrazolyl-phenylethanones with semicarbazide (B1199961) generates a semicarbazone intermediate, which upon treatment with thionyl chloride, yields 4-aryl-5-substituted-1,2,3-thiadiazoles. mdpi.com Similarly, carboethoxyhydrazones derived from 5-acetyl-2-methylfuran-3-carboxamides undergo cyclization under Hurd-Mori conditions to produce 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides, demonstrating that complex amide functionalities can be incorporated. researchgate.net

Modification of the acetonitrile side chain offers another route to novel derivatives. An example is the synthesis of ethyl 2-chloro-2-(4-(p-tolyl)-1,2,3-thiadiazol-5-yl)acetate, where the α-carbon of the acetonitrile moiety is transformed into a chloro-substituted carbon bearing an ester group. researchgate.net This highlights the potential for functionalization at the active methylene (B1212753) position adjacent to the nitrile.

Below is a table summarizing synthetic strategies for producing substituted derivatives.

Starting MaterialReagent(s)ProductReference(s)
Substituted ketone hydrazonesThionyl Chloride (SOCl₂)4-Substituted-1,2,3-thiadiazoles mdpi.comisres.org
5-Acetyl-2-methylfuran-3-carboxamide carboethoxyhydrazoneThionyl Chloride (SOCl₂)5-(1,2,3-Thiadiazol-4-yl)-2-methylfuran-carboxamide researchgate.net
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazideSubstituted AldehydesN'-substituted-4-methyl-1,2,3-thiadiazole-5-carbohydrazides mdpi.com
4-(p-tolyl)-1,2,3-thiadiazole precursorN-Chlorosuccinimide, Ethanol (B145695)Ethyl 2-chloro-2-(4-(p-tolyl)-1,2,3-thiadiazol-5-yl)acetate researchgate.net

Heterocyclic Annulation and Fusion Reactions Utilizing the Compound as a Building Block

The this compound framework is a valuable building block for constructing fused heterocyclic systems, a process known as annulation. The functional groups at the C5 position, such as a nitrile or its derivatives, can participate in cyclization reactions to form new rings fused to the thiadiazole core.

A prominent strategy involves converting the C5-substituent into a group capable of intramolecular cyclization. For example, a 1,2,3-thiadiazole-5-carboxylate can be converted into the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate. mdpi.com This hydrazide derivative is a key intermediate that can be further cyclized. When treated with a substituted isothiocyanate followed by an alkaline medium, the hydrazide can be transformed into a 1,2,4-triazole (B32235) ring attached to the C5 position of the thiadiazole. mdpi.com While this example starts with a carboxylate, the nitrile group of this compound could be hydrolyzed to a carboxylic acid to follow a similar synthetic pathway, demonstrating how the core scaffold can be used to build adjacent heterocyclic rings.

Formation of Polycyclic Systems Incorporating the Thiadiazole-Acetonitrile Framework

Building upon annulation strategies, the thiadiazole-acetonitrile framework can be incorporated into more complex polycyclic systems. These reactions often involve multi-step syntheses where the initial thiadiazole serves as a foundational heterocycle onto which other rings are sequentially built.

The synthesis of fused 1,2,4-triazolo[3,4-b] nih.govut.ac.irnih.govthiadiazines is an example of creating such polycyclic structures. nih.gov Although the specific starting material differs, the underlying principle involves using a functionalized heterocycle as a synthon. A hydrazonoyl chloride, for instance, can react with a thiosemicarbazone to undergo S-alkylation and subsequent intramolecular cyclization, leading to a fused thiazole (B1198619) system. nih.gov Adapting this logic, derivatives of this compound could be envisioned as precursors for creating elaborate, fused polycyclic networks where the thiadiazole ring is an integral part of the final architecture. The formation of fused 1,2,4-triazolo nih.govut.ac.irnih.govthiadiazole systems has also been reported as a route to developing wide-spectrum antifungal agents, indicating the utility of such polycyclic frameworks. mdpi.com

Synthesis of Thiadiazole-Containing Conjugates and Hybrid Molecules

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in medicinal chemistry to develop novel compounds. nih.gov The this compound scaffold is an attractive component for creating such hybrid molecules due to its chemical stability and synthetic accessibility.

Synthesis of these conjugates often involves forming a stable linkage between the thiadiazole moiety and another bioactive molecule. One common approach is to first synthesize a substituted 1,2,3-thiadiazole and then use a functional handle to attach a second heterocyclic system. For example, a 1,2,3-thiadiazole acetanilide (B955) derivative has been used as a precursor to react with isothiocyanates, ultimately leading to the formation of a 1,2,3-thiadiazole-1,2,4-triazole hybrid. mdpi.com

Another versatile method for creating hybrid molecules is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov This reaction allows for the efficient linking of an alkyne-functionalized molecule with an azide-functionalized one to form a stable 1,2,3-triazole linker. A thiadiazole-acetonitrile derivative could be functionalized with either an alkyne or an azide (B81097) to participate in such reactions, enabling its conjugation to a wide array of other molecules, including peptides, other heterocycles, or natural products. nih.gov This approach has been successfully used to create benzimidazole-1,2,3-triazole hybrids. nih.gov These strategies demonstrate the utility of the thiadiazole core as a platform for generating complex and potentially bioactive hybrid molecules. isres.org

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(1,2,3-thiadiazol-5-yl)acetonitrile, providing atom-level information about the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the methylene (B1212753) protons (-CH₂) of the acetonitrile (B52724) group typically appear as a singlet, with a chemical shift value that can be influenced by the solvent and the electronic nature of the thiadiazole ring. rsc.org For similar structures, this signal is often observed in the range of δ 4.5-5.5 ppm. ias.ac.in The proton on the thiadiazole ring (H-4) would also exhibit a characteristic chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon of the nitrile group (C≡N) is expected to resonate in the range of δ 110-120 ppm. oregonstate.educhemicalbook.com The methylene carbon (-CH₂) signal would appear further upfield. The two carbon atoms of the 1,2,3-thiadiazole (B1210528) ring will have distinct chemical shifts, which are sensitive to their electronic environment. For substituted 1,2,3-thiadiazoles, these carbons can appear at varied positions, for instance, around δ 140-165 ppm. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to definitively assign the proton and carbon signals and to confirm the connectivity between the acetonitrile group and the thiadiazole ring. diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-~4.5 - 5.5~25 - 40
-C≡N-~110 - 120
Thiadiazole C4-~140 - 165
Thiadiazole C5-

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹. The C-H stretching vibrations of the methylene group would be observed around 3000-2850 cm⁻¹. The vibrations associated with the 1,2,3-thiadiazole ring, including C=N and N=N stretching, would produce a series of bands in the fingerprint region (below 1600 cm⁻¹), which are diagnostic for the heterocyclic core. For instance, in a related derivative, N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxyl)phenyl urea (B33335), IR spectroscopy was used alongside other methods for characterization. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also Raman active and can be a prominent feature in the spectrum. The symmetric vibrations of the thiadiazole ring are often strong in the Raman spectrum, aiding in the confirmation of the heterocyclic structure.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
-C≡NStretching2260 - 2240
-CH₂-Stretching3000 - 2850
1,2,3-Thiadiazole RingRing Vibrations (C=N, N=N)<1600 (Fingerprint Region)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry is essential for the precise determination of the molecular formula. mdpi.comub.edu For this compound (C₄H₃N₃S), the expected monoisotopic mass is approximately 125.00477 Da. uni.luuni.lu HRMS can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern: Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. A common fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂). nih.govrsc.org Subsequent fragmentations could involve the loss of the acetonitrile side chain or other parts of the molecule. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and study its specific fragmentation patterns, providing further structural confirmation. nih.govresearchgate.net The fragmentation of the nitrile group can also be observed. miamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₄H₃N₃S
Monoisotopic Mass125.00477 Da
Key Fragmentation PathwaysLoss of N₂, loss of CH₂CN

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and can be used to assess its aromatic character. The UV-Vis spectrum of this compound in a solvent like acetonitrile would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The aromatic 1,2,3-thiadiazole ring is the primary chromophore responsible for these absorptions. The position and intensity of the absorption maxima can be influenced by the solvent polarity and the substitution pattern on the ring. The study of related benzothiazolylacetonitrile azo dyes has shown how substituents can affect the absorption and emission wavelengths. diva-portal.org

X-ray Diffraction Analysis for Solid-State Structural Determination

For crystalline samples of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, within the crystal lattice. researchgate.net The analysis of related crystal structures, such as that of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, reveals detailed conformational information. researchgate.net X-ray diffraction data would confirm the planarity of the thiadiazole ring and the geometry of the acetonitrile substituent relative to the ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum-mechanical methods used to calculate the electronic structure of compounds. uomustansiriyah.edu.iq DFT calculations, often using the B3LYP hybrid functional with a 6-311G(d,p) basis set, have been instrumental in studying the electronic properties of thiadiazole derivatives. jmaterenvironsci.comkbhgroup.in These calculations help in understanding the geometry, vibrational spectra, and electronic absorption spectra of such molecules. uomustansiriyah.edu.iq

The reactivity of molecules like 2-(1,2,3-thiadiazol-5-yl)acetonitrile can be predicted using global and local quantum descriptors derived from DFT. jmaterenvironsci.com Global reactivity indices such as chemical potential (μ), global hardness (η), global electrophilicity (ω), and global nucleophilicity (N) provide a general overview of a molecule's reactivity. jmaterenvironsci.com For instance, in reactions between aryl acetonitrile (B52724) derivatives and alkyl nitroindazoles, the electronic potential values indicated that electron transfer would occur from the aryl acetonitrile derivatives to the alkyl nitroindazoles. jmaterenvironsci.com

Local reactivity, which identifies the most reactive sites within a molecule, is often analyzed using Fukui functions and molecular electrostatic potential (MEP) maps. jmaterenvironsci.comkbhgroup.in The MEP plot can identify the regions most susceptible to electrophilic and nucleophilic attack. kbhgroup.in For example, in 2-(2-hydrazinyl)thiazole derivatives, the blue region of the MEP plot, indicating an electron-deficient area, is located at the NH group, suggesting its high reactivity towards basic reagents. kbhgroup.in

Frontier molecular orbital (HOMO-LUMO) analysis is another key aspect of these studies. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and their energy gap are crucial in determining the chemical reactivity and kinetic stability of a molecule. kbhgroup.in

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for investigating reaction mechanisms and identifying transition states. For instance, the Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride, can be studied computationally. researchgate.net The synthesis of 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-3-carboxamides involves the cyclization of carboethoxyhydrazones upon treatment with thionyl chloride. researchgate.netpleiades.online Theoretical calculations can help elucidate the step-by-step mechanism of this transformation, including the identification of key intermediates and transition state structures.

Similarly, the synthesis of 1,2,3-triazoles through a Cs2CO3-catalyzed azide-acetonitrile [3+2] cycloaddition has been reported to be a high-yielding and regioselective process. rsc.org Computational modeling could provide insights into the catalytic cycle and the factors governing the observed regioselectivity in such "click" reactions.

Conformational Analysis and Molecular Geometry Studies

Conformational analysis of heterocyclic compounds is crucial for understanding their biological activity and physical properties. Techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, combined with molecular dynamics (MD) simulations, are used to determine the preferred conformations of molecules in different environments. nih.gov

For this compound, computational methods like DFT can be used to optimize the molecular geometry and determine the most stable conformers. kbhgroup.in The planarity of the thiadiazole ring and the orientation of the acetonitrile substituent are key geometrical parameters. Studies on related heterocyclic systems, such as 2-aryl-1,2,3-triazole-4-carboxylic acids, have shown that substituents on the heterocyclic ring are often not coplanar with it. nih.gov For instance, the aryl ring in these compounds was found to be noticeably rotated relative to the triazole ring. nih.gov Similar computational analyses can reveal the preferred three-dimensional structure of this compound.

Aromaticity Assessment of the 1,2,3-Thiadiazole (B1210528) Ring

The 1,2,3-thiadiazole ring is considered an aromatic heterocycle, which contributes to its stability and chemical properties. mdpi.com Aromaticity is a complex concept that can be assessed using various computational methods. These methods often involve analyzing magnetic criteria (e.g., nucleus-independent chemical shift - NICS) and geometric criteria (e.g., bond length alternation).

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. kbhgroup.inmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

The GIAO (Gauge-Including Atomic Orbital) method, often employed within a DFT framework, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). jmaterenvironsci.commdpi.com Theoretical and experimental values are often in good agreement after appropriate scaling. mdpi.com For example, in a study of 1,2,3-triazole-4-carboxylic acids, the calculated ¹H and ¹³C NMR chemical shifts showed good correlation with experimental data. mdpi.com

Similarly, theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. kbhgroup.in Scaling of the calculated frequencies is usually necessary to account for anharmonicity and other systematic errors in the calculations. kbhgroup.in The comparison between the computed and experimental IR spectra aids in the assignment of vibrational bands to specific functional groups and modes of vibration. kbhgroup.in For instance, the presence of the C≡N stretch from the acetonitrile group and various vibrations of the 1,2,3-thiadiazole ring would be key features in the predicted IR spectrum of this compound.

Table of Predicted Spectroscopic Data for a Representative Thiadiazole Derivative

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)
Aromatic Protons7.0 - 8.5
CH₂ Protons3.5 - 4.5
¹³C NMR Chemical Shifts (ppm)
Aromatic Carbons110 - 160
CH₂ Carbon15 - 25
CN Carbon115 - 125
IR Frequencies (cm⁻¹)
C≡N Stretch~2250
C=N Stretch~1600
C-H Stretch (aromatic)~3100
C-H Stretch (aliphatic)~2900
Note: These are generalized predicted values for a thiadiazole acetonitrile derivative and may vary for the specific compound this compound.

Applications in Advanced Chemical Synthesis and Functional Materials

Utility as Key Intermediates in Organic Synthesis

The structure of 2-(1,2,3-thiadiazol-5-yl)acetonitrile offers multiple reaction sites, making it a highly useful intermediate for creating more complex molecules. The nitrile group (C≡N) and the adjacent methylene (B1212753) group (-CH₂-) are key to its reactivity.

The methylene group is activated by the electron-withdrawing nature of both the nitrile and the thiadiazole ring, making its protons acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, enabling the extension of the carbon chain at the 5-position of the thiadiazole ring.

Furthermore, the nitrile group itself is a versatile functional handle. It can undergo a variety of chemical transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-(1,2,3-thiadiazol-5-yl)acetic acid or its corresponding amide. researchgate.netacs.orgjournals.co.za These carboxylic acid derivatives are precursors for a wide range of other compounds, including esters and acyl halides.

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(1,2,3-thiadiazol-5-yl)ethanamine. rsc.org This transformation is valuable for introducing an aminoethyl side chain, a common pharmacophore in medicinal chemistry and a key component for building agrochemical structures.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, further expanding the molecular diversity obtainable from this starting material. quimicaorganica.org

The reactivity of the cyanomethyl group makes it a valuable synthon in the synthesis of various nitrogen-containing heterocyclic compounds. encyclopedia.pubbeilstein-journals.orgnih.gov

Role in Ligand Chemistry and Coordination Compound Formation

Heterocyclic compounds containing nitrogen and sulfur are well-established as effective ligands in coordination chemistry. utq.edu.iqresearchgate.net The 1,2,3-thiadiazole (B1210528) ring in this compound possesses nitrogen atoms with lone pairs of electrons that can coordinate to metal ions. utq.edu.iqnih.gov

Studies on related thiadiazole derivatives have shown they can act as bridging ligands, using their heteroatoms to form coordination polymers and metal-organic frameworks (MOFs). utq.edu.iqresearchgate.net The specific geometry and electronic properties of the 1,2,3-thiadiazole ring can influence the structure and properties, such as luminescence or magnetism, of the resulting coordination compounds. utq.edu.iqresearchgate.net The nitrogen atom of the acetonitrile (B52724) group could also potentially participate in metal coordination, allowing for various binding modes (e.g., monodentate or bidentate chelation), depending on the metal center and reaction conditions. Research on other thiadiazole-based ligands has shown their ability to form stable complexes with a variety of metal ions including Cu(II), Zn(II), and others. nih.gov

Development of Agrochemical Intermediates (excluding toxicological profiles)

The 1,2,3-thiadiazole scaffold is a key component in several commercially significant agrochemicals. chemicalbook.comisres.org Notably, derivatives of 1,2,3-thiadiazol-5-yl-urea are known to function as plant growth regulators, such as Thidiazuron, which exhibits cytokinin-like activity. google.comcymitquimica.comvulcanchem.comsigmaaldrich.com These compounds can delay chlorophyll (B73375) degradation and plant senescence. google.com

This compound serves as a strategic intermediate for accessing such agrochemicals. As mentioned previously, the reduction of the nitrile group to an amine provides 2-(1,2,3-thiadiazol-5-yl)ethanamine. This amine is a crucial building block that can be reacted with isocyanates to form the urea (B33335) linkage central to these plant growth regulators. google.com The synthesis of various N-acyl-N-arylalaninates containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment has also been explored for creating potential fungicides, highlighting the importance of the 5-substituted 1,2,3-thiadiazole core in the search for new plant protection agents. mdpi.com The versatility of the acetonitrile group allows for the synthesis of a wide array of derivatives for screening and development in the agricultural sector. mdpi.com

Potential in the Construction of Functional Molecular Materials (e.g., optical or electronic properties)

Thiadiazoles are recognized as electron-accepting heterocycles. researchgate.net This electronic property makes them valuable components in the design of functional organic materials with specific optical and electronic characteristics. utq.edu.iqnih.gov When incorporated into a larger π-conjugated system, often alongside electron-donating moieties, the thiadiazole ring can facilitate intramolecular charge transfer (ICT). This phenomenon is fundamental to applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as fluorescent chemosensors. utq.edu.iqresearchgate.net

The structure of this compound is well-suited for this purpose. The acetonitrile linker can be used to connect the electron-accepting thiadiazole ring to other parts of a larger molecule. The chemical reactivity of the acetonitrile group allows for its conversion into other linking groups, enabling the systematic tuning of the electronic and optical properties of the final material. nih.gov For instance, creating donor-π-acceptor molecules using this scaffold could lead to new materials with tailored energy gaps and emission properties. utq.edu.iq

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangePurpose
Temperature60–80°CBalances reaction rate and side-product formation
SolventAcetonitrile or DMFEnhances solubility and reaction efficiency
Reaction Time6–12 hoursEnsures completion without degradation
PurificationColumn chromatography or recrystallizationIsolates high-purity product .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., thiadiazole ring protons at δ 8.5–9.5 ppm).
    • ¹³C NMR : Confirms nitrile carbon resonance (~115–120 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₄H₃N₃S).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
  • Infrared (IR) Spectroscopy : Detects nitrile stretch (~2240 cm⁻¹) and thiadiazole ring vibrations .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respirator if aerosolized.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • First Aid :
    • Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists.
    • Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How does this compound interact with biological targets, such as enzymes involved in cytokinin metabolism?

Answer:
Recent studies on thiadiazole derivatives (e.g., HETDZ and 3FMTDZ) reveal potent inhibition of cytokinin oxidase/dehydrogenase (CKX), a key enzyme in plant hormone regulation.

  • Mechanism : Competitive inhibition via binding to the FAD cofactor pocket, disrupting substrate access.
  • Activity : IC₅₀ values 15-fold lower than natural inhibitors in Arabidopsis and maize CKX isoforms.
  • Methodology :
    • In silico Docking : Predicts binding modes using AutoDock Vina.
    • Enzyme Assays : Quantifies inhibition via spectrophotometric monitoring of CKX activity .

Advanced: What structural insights have been gained from crystallographic studies of thiadiazole derivatives, and how do these inform inhibitor design?

Answer:
X-ray crystallography (2.0 Å resolution) of thiadiazole-CKX complexes highlights:

  • Binding Orientation :
    • 3FMTDZ : Thiadiazole ring stacks over FAD isoalloxazine, enhancing π-π interactions.
    • HETDZ : Thiadiazole points toward the active site entrance, favoring hydrogen bonding.
  • Design Implications :
    • Substituent Optimization : Electron-withdrawing groups (e.g., trifluoromethoxy) improve affinity.
    • Scaffold Rigidity : Planar thiadiazole structures reduce entropic penalties upon binding .

Advanced: What strategies are employed to resolve contradictions in activity data between different thiadiazole derivatives in antiviral research?

Answer:
Discrepancies in antiviral activity (e.g., HIV-1 inhibition) are addressed via:

  • Structure-Activity Relationship (SAR) Analysis :
    • Electrophilic Substitutions : 3,4-Dichlorophenyl groups enhance potency (EC₅₀ = 0.8 µM).
    • Steric Effects : Bulky substituents reduce membrane permeability.
  • Data Normalization :
    • Cellular Toxicity Assays : CC₅₀ values ensure activity is not confounded by cytotoxicity.
    • Resistance Profiling : Test against mutant viral strains to identify robust inhibitors .

Advanced: How can computational methods streamline the development of novel thiadiazole-based inhibitors?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict stability of inhibitor-enzyme complexes over 100-ns trajectories.
  • QSAR Modeling : Relate logP values (<3) to improved bioavailability.
  • Fragment-Based Design : Combine thiadiazole cores with pharmacophores from known inhibitors (e.g., urea moieties for CKX) .

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